molecular formula C20H19N5O3S B1681995 tc-e 5001

tc-e 5001

Cat. No.: B1681995
M. Wt: 409.5 g/mol
InChI Key: LQZSHPITKSPDLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TC-E 5001 is a dual inhibitor of TNKS1 and TNKS2.

Mechanism of Action

Target of Action

TC-E 5001, also known as 3-(4-Methoxyphenyl)-5-({[4-(4-Methoxyphenyl)-5-Methyl-4h-1,2,4-Triazol-3-Yl]sulfanyl}methyl)-1,2,4-Oxadiazole, primarily targets Tankyrase 1/2 (TNKS1/2) . TNKS1/2 are enzymes involved in the regulation of the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation .

Mode of Action

This compound inhibits TNKS1/2 via a novel adenosine pocket binding mechanism . The inhibition constants (Kd values) for TNKS1 and TNKS2 are 79 nM and 28 nM, respectively . This interaction results in the inhibition of the Wnt signaling pathway .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Wnt signaling pathway . By inhibiting TNKS1/2, this compound disrupts the function of this pathway, leading to downstream effects on cell proliferation and differentiation . Additionally, this compound also inhibits Axin2 and STF, with IC50 values of 0.709 μM and 0.215 μM, respectively .

Pharmacokinetics

The compound’s molecular weight (40946) and chemical structure suggest that it may have suitable properties for bioavailability .

Result of Action

The inhibition of TNKS1/2 by this compound leads to the disruption of the Wnt signaling pathway . This results in the stabilization of Axin2 levels , which can influence cell proliferation and differentiation. The specific molecular and cellular effects of this compound’s action would depend on the cell type and the context in which the compound is used.

Biochemical Analysis

Biochemical Properties

TC-E 5001 plays a crucial role in biochemical reactions. It acts as an inhibitor of the Wnt pathway, specifically inhibiting tankyrase 1/2 (TNKS1/2) via novel adenosine pocket binding . The compound also inhibits Axin2 and STF .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. By inhibiting the Wnt signaling pathway, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It inhibits TNKS1/2 via novel adenosine pocket binding .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound may change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Properties

IUPAC Name

3-(4-methoxyphenyl)-5-[[4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3S/c1-13-22-23-20(25(13)15-6-10-17(27-3)11-7-15)29-12-18-21-19(24-28-18)14-4-8-16(26-2)9-5-14/h4-11H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZSHPITKSPDLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2=CC=C(C=C2)OC)SCC3=NC(=NO3)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.